molecular formula C9H13N3O3 B12999330 tert-Butyl (6-oxo-1,6-dihydropyridazin-3-yl)carbamate

tert-Butyl (6-oxo-1,6-dihydropyridazin-3-yl)carbamate

Cat. No.: B12999330
M. Wt: 211.22 g/mol
InChI Key: BCRDXUGOODYMTF-UHFFFAOYSA-N
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Description

tert-Butyl (6-oxo-1,6-dihydropyridazin-3-yl)carbamate (CAS: 1253654-25-9; molecular formula: C₁₁H₁₆N₂O₃) is a pyridazine derivative featuring a carbamate-protected amine group at the 3-position of a partially hydrogenated pyridazine ring. The 6-oxo-1,6-dihydropyridazine core imparts distinct electronic and steric properties, while the tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic processes.

Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

tert-butyl N-(6-oxo-1H-pyridazin-3-yl)carbamate

InChI

InChI=1S/C9H13N3O3/c1-9(2,3)15-8(14)10-6-4-5-7(13)12-11-6/h4-5H,1-3H3,(H,12,13)(H,10,11,14)

InChI Key

BCRDXUGOODYMTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NNC(=O)C=C1

Origin of Product

United States

Chemical Reactions Analysis

tert-Butyl (6-oxo-1,6-dihydropyridazin-3-yl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection, and various catalysts and solvents depending on the desired reaction . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of tert-butyl (6-oxo-1,6-dihydropyridazin-3-yl)carbamate as an anticancer agent. Its derivatives have shown promising results in inhibiting tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. For instance, research indicates that compounds with similar structures can effectively inhibit specific kinases associated with cancer progression .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This property makes it a candidate for developing new therapeutic agents targeting chronic inflammation .

1.3 Neuroprotective Effects

Another area of interest is its neuroprotective effects. Preliminary research indicates that this compound may help protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Agricultural Science Applications

2.1 Herbicidal Activity

In agricultural research, the compound has been explored for its herbicidal properties. Studies have demonstrated its effectiveness in controlling specific weed species without harming crop plants. This selectivity is attributed to its unique mode of action, which interferes with the metabolic processes of target weeds while being less toxic to desirable plants .

2.2 Plant Growth Regulation

Furthermore, this compound has been studied as a plant growth regulator. It can enhance root development and overall plant vigor, making it a valuable tool for improving crop yields under various environmental conditions .

Materials Science Applications

3.1 Polymer Chemistry

In materials science, this compound has potential applications in polymer chemistry as a building block for synthesizing novel polymers with enhanced properties. Its ability to form stable bonds with other monomers can lead to materials with improved mechanical strength and thermal stability .

3.2 Coatings and Adhesives

Additionally, this compound can be utilized in formulating advanced coatings and adhesives. The incorporation of this compound into formulations may enhance adhesion properties and durability against environmental factors .

Summary Table of Applications

Application AreaSpecific UseMechanism/Effect
Medicinal ChemistryAnticancer AgentInhibition of tumor growth via signaling modulation
Anti-inflammatory AgentReduction of pro-inflammatory cytokines
Neuroprotective AgentProtection against oxidative stress
Agricultural ScienceHerbicideSelective control of weed species
Plant Growth RegulatorEnhancement of root development
Materials SciencePolymer SynthesisImproved mechanical strength
Coatings and AdhesivesEnhanced adhesion properties

Mechanism of Action

The mechanism of action of tert-Butyl (6-oxo-1,6-dihydropyridazin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and activity. For example, the deprotection of the Boc group using oxalyl chloride results in the formation of active intermediates that can interact with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares tert-Butyl (6-oxo-1,6-dihydropyridazin-3-yl)carbamate with structurally related compounds, emphasizing substituent effects, synthetic utility, and applications:

Compound Name Molecular Formula Key Substituents Key Differences Applications/Notes
This compound C₁₁H₁₆N₂O₃ Boc-protected amine at C3; 6-oxo group Baseline compound with hydrogenated pyridazine core. Intermediate in drug discovery; stabilizes amines during coupling reactions .
tert-Butyl ((6-oxo-1,6-dihydropyridin-3-yl)methyl)carbamate C₁₁H₁₆N₂O₃ Methyl linker between Boc and pyridine ring Pyridine (one N) vs. pyridazine (two adjacent N); altered aromaticity and reactivity. Used in kinase inhibitor synthesis; pyridine derivatives often exhibit higher metabolic stability .
Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate C₈H₈BrN₂O₃ Bromo and methyl groups; ester at C3 Bromo substituent enhances electrophilicity; ester group facilitates hydrolysis. Precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) .
tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate C₁₈H₂₇FN₄O₃ Fluorophenyl-ureido hexyl chain Extended alkyl chain and fluorinated aryl group improve lipophilicity. Potential kinase-targeting agent; fluorophenyl groups enhance binding affinity .
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate C₁₄H₂₀N₂O₄ Methoxy groups at C5 and C6 Electron-donating methoxy groups modulate electronic properties of the pyridine ring. Explored in CNS drug candidates due to improved blood-brain barrier penetration .

Key Comparative Findings

Core Heterocycle Differences: Pyridazine vs. Pyridine: The pyridazine core (two adjacent nitrogen atoms) in the target compound exhibits reduced aromaticity compared to pyridine derivatives, leading to higher reactivity in electrophilic substitutions. For example, tert-Butyl ((6-oxo-1,6-dihydropyridin-3-yl)methyl)carbamate (pyridine-based) shows greater metabolic stability in pharmacokinetic studies . Hydrogenation Effects: The 1,6-dihydro state in the target compound introduces non-planarity, affecting π-π stacking interactions in crystal structures compared to fully aromatic analogues .

Substituent Impact :

  • Boc Group : The tert-butyl carbamate in the target compound provides steric protection for the amine, reducing undesired side reactions during synthesis. In contrast, Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate lacks this protection but offers a reactive ester for further derivatization .
  • Halogenation : Bromo-substituted derivatives (e.g., Methyl 5-bromo-...carboxylate ) enable cross-coupling reactions, whereas the target compound’s unsubstituted pyridazine core limits such applications .

Crystallographic and Stability Data :

  • X-ray studies of tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate reveal intramolecular hydrogen bonding between the ureido group and pyridazine oxygen, stabilizing its conformation . Similar interactions are absent in the target compound due to its simpler substituent profile.
  • The Boc group in the target compound contributes to crystallinity, as evidenced by its inclusion in catalog listings with >97% purity , whereas ester-containing analogues often require chromatographic purification .

Biological Relevance :

  • Fluorophenyl-ureido derivatives (e.g., tert-Butyl (6-(3-(3-Fluorophenyl)...carbamate ) show enhanced binding to kinase ATP pockets due to fluorine’s electronegativity and hydrophobic effects . The target compound’s lack of fluorinated groups limits its direct therapeutic use but retains utility as a synthetic intermediate.

Biological Activity

tert-Butyl (6-oxo-1,6-dihydropyridazin-3-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C10_{10}H14_{14}N2_2O3_3
  • Molecular Weight : 210.23 g/mol
  • CAS Number : 1394935-52-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Phosphodiesterase Inhibition : The compound has been identified as a potent and selective inhibitor of phosphodiesterase 4 (PDE4). This inhibition can lead to increased levels of cyclic adenosine monophosphate (cAMP), which is crucial in various signaling pathways involved in inflammation and immune responses .
  • Anticancer Properties : Preliminary studies suggest that derivatives of pyridazinone compounds exhibit anticancer activity by inducing apoptosis in cancer cells. The structure of this compound may contribute to its efficacy against specific cancer cell lines .

1. Anti-inflammatory Effects

The inhibition of PDE4 by this compound suggests potential applications in treating inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis. By increasing cAMP levels, the compound may help reduce inflammation and improve respiratory function .

2. Anticancer Activity

Research indicates that compounds similar to this compound can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that these derivatives can induce cell cycle arrest and apoptosis through multiple pathways .

Study on PDE4 Inhibition

A study conducted by researchers demonstrated that a related compound significantly inhibited PDE4 activity with an IC50_{50} value of 0.34 μM, indicating strong potential for therapeutic use in inflammatory conditions .

CompoundIC50_{50} (μM)% TDIkobs_{obs} (min1^{-1})
Compound A0.34660.0921
Compound B>5040.0023

Anticancer Efficacy

In another study focusing on anticancer properties, derivatives containing the pyridazinone core were tested against human liver carcinoma cell lines (HepG2). The results indicated that certain modifications to the compound structure enhanced its cytotoxicity significantly .

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